molecular formula C20H18N2O6 B6549404 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide CAS No. 1040639-51-7

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide

Cat. No.: B6549404
CAS No.: 1040639-51-7
M. Wt: 382.4 g/mol
InChI Key: MVXNGWFRHGNVBA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxazole, and a benzamide. Benzodioxole is a type of ether that is often found in pharmaceuticals and natural products . Oxazole is a five-membered ring containing one oxygen atom and one nitrogen atom, and it is also found in many biologically active compounds . Benzamide is a simple carboxamide and is often used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodioxole and oxazole rings are likely to contribute to the rigidity of the molecule, while the benzamide could potentially participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzodioxole and oxazole rings could increase the compound’s stability and rigidity .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of pharmaceuticals given the presence of the benzodioxole, oxazole, and benzamide functional groups which are commonly found in biologically active compounds .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-24-16-5-3-4-14(19(16)25-2)20(23)21-10-13-9-17(28-22-13)12-6-7-15-18(8-12)27-11-26-15/h3-9H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXNGWFRHGNVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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